Subnanomolar A1 Adenosine Receptor Affinity and Exceptional Subtype Selectivity Versus 7‑Unsubstituted and Alternative 7‑Substituted Naphthyridines
The 7‑chloro substituted naphthyridine derivative (compound 25d) exhibited a Ki of 0.15 nM at the A1 adenosine receptor, a >6‑fold improvement over the 7‑unsubstituted analog (compound 12, Ki = 1.0 nM) [1]. Crucially, this chloro‑substituted compound demonstrated a remarkable A2A/A1 selectivity ratio of 670 and an A3/A1 selectivity ratio of 14,000, establishing it as a highly selective A1 antagonist scaffold [1]. In contrast, alternative 7‑substituents such as 7‑OCH3 (compound 25b, Ki = 0.45 nM, A2A/A1 = 184, A3/A1 = 7,500) and 7‑SCH3 (compound 25c, Ki = 0.62 nM, A2A/A1 = 241, A3/A1 = 5,200) showed inferior affinity and substantially lower selectivity [1]. The 7‑bromo analog was not evaluated in this study, but electron‑withdrawing groups at position 7 were specifically identified as the most interesting substituents for enhancing A1 affinity and selectivity [1].
| Evidence Dimension | A1 adenosine receptor binding affinity (Ki) and subtype selectivity (A2A/A1, A3/A1 ratios) |
|---|---|
| Target Compound Data | Ki (A1) = 0.15 nM; A2A/A1 = 670; A3/A1 = 14,000 |
| Comparator Or Baseline | 7‑unsubstituted (compound 12): Ki (A1) = 1.0 nM; selectivity ratios not reported; 7‑OCH3 (compound 25b): Ki = 0.45 nM, A2A/A1 = 184, A3/A1 = 7,500; 7‑SCH3 (compound 25c): Ki = 0.62 nM, A2A/A1 = 241, A3/A1 = 5,200 |
| Quantified Difference | Ki improved by 6.7‑fold versus 7‑unsubstituted; Ki improved by 3‑fold versus 7‑OCH3 and 4.1‑fold versus 7‑SCH3; selectivity enhanced by up to 2.7‑fold (A3/A1) versus alternative 7‑substituents |
| Conditions | Radioligand binding assay using [3H]CCPA in bovine brain cortical membranes for A1; [3H]CGS 21680 in rat striatal membranes for A2A; [125I]AB‑MECA in HEK‑293 cells expressing human A3 receptors |
Why This Matters
For drug discovery programs targeting A1 adenosine receptors, the 7‑chloro scaffold provides a validated starting point with proven subnanomolar potency and >10,000‑fold selectivity over A3, minimizing off‑target pharmacology risk that would otherwise require extensive analog synthesis and screening.
- [1] Ferrarini PL, Mori C, Primofiore G, et al. A Novel Class of Highly Potent and Selective A1 Adenosine Antagonists: Structure−Affinity Profile of a Series of 1,8-Naphthyridine Derivatives. J Med Chem. 2000;43(15):2814-2823. View Source
